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molecular formula C10H10N2O2 B1601408 ethyl 3H-benzimidazole-5-carboxylate CAS No. 58842-61-8

ethyl 3H-benzimidazole-5-carboxylate

Cat. No. B1601408
M. Wt: 190.2 g/mol
InChI Key: HUOIDCCHUGUZQS-UHFFFAOYSA-N
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Patent
US09249106B2

Procedure details

40 g of 3,4-diaminobenzoic acid ethyl ester (0.22 mol) and 200 mL formic acid were added to a three-necked bottle. After refluxing for 7 h, the reaction was completed. After concentration under reduced pressure, the ice water was poured into the residual solution. The resulting mixture was adjusted to pH 7 with sodium hydroxide. After sucking filtration, the filtrate was extracted with dichloromethane thrice, dried with anhydrous sodium sulfate, and decolored with active charcoal. Then the solution was concentrated under reduced pressure to get a white solid (29.6 g). Yield: 70.2%. MS: 191 (M+1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
70.2%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:12])[CH:6]=1)[CH3:2].[CH:14](O)=O>>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][C:8]2[N:11]=[CH:14][NH:12][C:7]=2[CH:6]=1)=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)N)N)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 7 h
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the ice water was poured into the residual solution
FILTRATION
Type
FILTRATION
Details
filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with dichloromethane thrice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CC2=C(NC=N2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: PERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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